molecular formula C23H32O6 B14292555 {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol CAS No. 116118-14-0

{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol

Cat. No.: B14292555
CAS No.: 116118-14-0
M. Wt: 404.5 g/mol
InChI Key: CJPSCYLYKRKBHX-UHFFFAOYSA-N
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Description

{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol is an organic compound characterized by its unique structure, which includes a heptane backbone linked to two methoxyphenyl groups via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol typically involves the reaction of heptane-1,7-diol with 3-methoxy-4-hydroxybenzyl alcohol under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the aromatic rings, converting them into cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate
  • 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
  • [(1E,6E)-3,5-Dioxo-1,6-heptadiene-1,7-diyl]bis-2-methoxy-4,1-phenylene

Uniqueness

{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol is unique due to its specific heptane backbone and the presence of two methoxyphenyl groups. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications that similar compounds may not fulfill as effectively.

Properties

CAS No.

116118-14-0

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

[4-[7-[4-(hydroxymethyl)-2-methoxyphenoxy]heptoxy]-3-methoxyphenyl]methanol

InChI

InChI=1S/C23H32O6/c1-26-22-14-18(16-24)8-10-20(22)28-12-6-4-3-5-7-13-29-21-11-9-19(17-25)15-23(21)27-2/h8-11,14-15,24-25H,3-7,12-13,16-17H2,1-2H3

InChI Key

CJPSCYLYKRKBHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCCCCCCCOC2=C(C=C(C=C2)CO)OC

Origin of Product

United States

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